rac-[(1R,3S)-3-hydroxycyclohexyl](imino)methyl-lambda6-sulfanone, cis
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Overview
Description
rac-(1R,3S)-3-hydroxycyclohexylmethyl-lambda6-sulfanone, cis: is a synthetic compound with a unique structure that includes a cyclohexyl ring, a hydroxyl group, and a sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3S)-3-hydroxycyclohexylmethyl-lambda6-sulfanone, cis typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents such as osmium tetroxide or potassium permanganate.
Formation of the Imino Group: The imino group is formed through the reaction of an amine with a carbonyl compound, typically under acidic or basic conditions.
Sulfanone Formation: The sulfanone moiety is introduced through sulfonation reactions, often using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: In an industrial setting, the production of rac-(1R,3S)-3-hydroxycyclohexylmethyl-lambda6-sulfanone, cis involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in rac-(1R,3S)-3-hydroxycyclohexylmethyl-lambda6-sulfanone, cis can undergo oxidation to form a ketone or aldehyde.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanone moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: rac-(1R,3S)-3-hydroxycyclohexylmethyl-lambda6-sulfanone, cis is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors, which could lead to the development of new pharmaceuticals.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways involved in diseases.
Industry: In the industrial sector, rac-(1R,3S)-3-hydroxycyclohexylmethyl-lambda6-sulfanone, cis is used in the synthesis of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-3-hydroxycyclohexylmethyl-lambda6-sulfanone, cis involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the imino and sulfanone groups can participate in various chemical interactions, influencing the compound’s biological activity. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
- (1R,3S)-3-hydroxycyclohexylmethyl-lambda6-sulfanone, trans
- (1R,3S)-3-hydroxycyclohexylmethyl-lambda6-sulfanone, cis
Uniqueness: rac-(1R,3S)-3-hydroxycyclohexylmethyl-lambda6-sulfanone, cis is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The cis configuration can result in different physical and chemical properties compared to the trans isomer, making it particularly valuable in certain applications.
Properties
CAS No. |
2408946-74-5 |
---|---|
Molecular Formula |
C7H15NO2S |
Molecular Weight |
177.3 |
Purity |
95 |
Origin of Product |
United States |
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